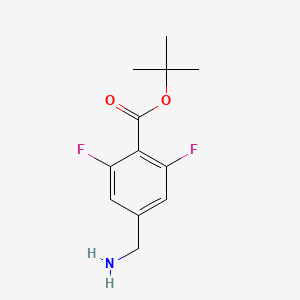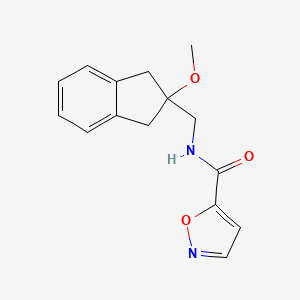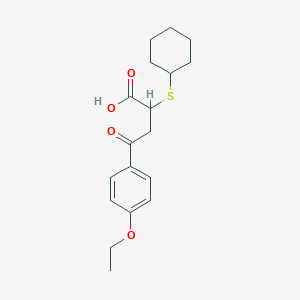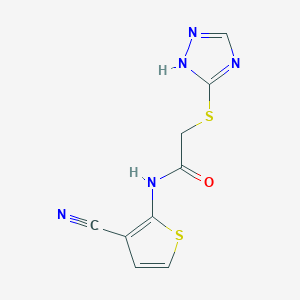
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate, also known as DBA-NH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a building block for drug discovery.
Applications De Recherche Scientifique
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been used as a building block for the synthesis of various biologically active compounds. For instance, it has been used to synthesize inhibitors of protein tyrosine phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has also been employed in the synthesis of inhibitors of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure. Additionally, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been used to synthesize potent inhibitors of the hepatitis C virus.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate is not well understood. However, it is believed to act as a covalent modifier of proteins, thereby inhibiting their activity. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to inhibit the activity of protein tyrosine phosphatases and histone deacetylases, which are known to be involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit potent inhibitory activity against various enzymes, including protein tyrosine phosphatases and histone deacetylases. This inhibition can lead to changes in cellular signaling pathways and gene expression, which can ultimately affect cellular processes such as proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate in lab experiments is its ease of synthesis. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate can be synthesized in two steps from commercially available starting materials. Additionally, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit potent inhibitory activity against various enzymes, making it a useful tool for studying the role of these enzymes in cellular processes. However, one limitation of using Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate is its potential toxicity. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate in scientific research. One potential application is in the development of novel therapies for cancer. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit potent inhibitory activity against histone deacetylases, which are known to play a role in the development of various types of cancer. Therefore, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate may be useful in the development of new cancer therapies. Additionally, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate may be useful in the development of new antiviral therapies. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit potent inhibitory activity against the hepatitis C virus, which is a major cause of liver disease worldwide. Therefore, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate may be useful in the development of new therapies for this disease.
Méthodes De Synthèse
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate can be synthesized through a two-step reaction process. The first step involves the reaction of tert-butyl 4-formyl-2,6-difluorobenzoate with paraformaldehyde in the presence of ammonium formate as a catalyst. The resulting intermediate is then reacted with ammonia in methanol to yield Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate as a white crystalline solid.
Propriétés
IUPAC Name |
tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c1-12(2,3)17-11(16)10-8(13)4-7(6-15)5-9(10)14/h4-5H,6,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBNWQYNYKOUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1F)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2796034.png)






![2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2796045.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2796047.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitropyridine](/img/structure/B2796048.png)

![(6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride](/img/structure/B2796053.png)
